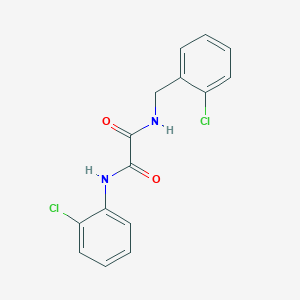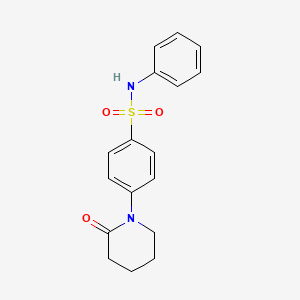
N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide, also known as CB-1 antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the CB-1 receptor, which is a G-protein-coupled receptor that is primarily found in the central nervous system. The CB-1 receptor is known to play a key role in the regulation of appetite, mood, and pain perception, making CB-1 antagonists a promising target for the treatment of a variety of conditions.
作用机制
The N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide receptor is primarily found in the central nervous system and is known to play a key role in the regulation of appetite, mood, and pain perception. N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide antagonists work by blocking the activation of the N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide receptor, which reduces the release of neurotransmitters such as dopamine and serotonin. This leads to a reduction in appetite and food intake, as well as a reduction in pain and anxiety.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide antagonists have been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide antagonists have been shown to reduce food intake and body weight, as well as improve glucose metabolism and insulin sensitivity. In addition, N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide antagonists have been shown to reduce anxiety and depression-like behaviors in animal models.
实验室实验的优点和局限性
One of the main advantages of using N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide antagonists in lab experiments is their well-established mechanism of action. N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide antagonists have been extensively studied and their effects are well-understood, making them a reliable tool for researchers. However, one limitation of using N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide antagonists is their potential for off-target effects. N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide antagonists may interact with other receptors in addition to the N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide receptor, which could complicate the interpretation of experimental results.
未来方向
There are a number of future directions for research on N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide antagonists. One area of interest is the development of more selective N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide antagonists that have fewer off-target effects. In addition, researchers are exploring the potential use of N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide antagonists in the treatment of a variety of conditions, including obesity, addiction, and anxiety. Finally, researchers are investigating the potential use of N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide antagonists in combination with other drugs to enhance their therapeutic effects.
合成方法
The synthesis of N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide involves the reaction of 2-chlorobenzylamine with 2-chlorophenylacetic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting product is then purified using standard chromatographic techniques. The synthesis of this compound has been well-established and is easily reproducible.
科学研究应用
N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide antagonists have been extensively studied for their potential therapeutic applications. One of the most promising areas of research is in the treatment of obesity and related metabolic disorders. N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide antagonists have been shown to reduce food intake and body weight in preclinical studies, making them a potential treatment option for obesity. In addition, N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide antagonists have been studied for their potential use in the treatment of addiction, anxiety, and depression.
属性
IUPAC Name |
N'-(2-chlorophenyl)-N-[(2-chlorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-11-6-2-1-5-10(11)9-18-14(20)15(21)19-13-8-4-3-7-12(13)17/h1-8H,9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWPBZDLRNEAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5127525.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5127531.png)

![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5127535.png)
![[(2S*,4R*,5R*)-5-(2-fluorophenyl)-1-methyl-4-({[1-(2-pyridinylmethyl)-4-piperidinyl]amino}methyl)-2-pyrrolidinyl]methanol](/img/structure/B5127543.png)
![5-{[5-(2-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5127551.png)
![6,6-dimethyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5127557.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5127583.png)
![1-(4-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5127590.png)
![3-chloro-N-[3-chloro-4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5127593.png)
![1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5127598.png)

![2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5127605.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5127629.png)